Redoxal is classified as a chemical compound with notable pharmacological properties. It has been primarily studied in the context of its inhibitory effects on pyrimidine biosynthesis, which is critical for nucleic acid synthesis in both prokaryotic and eukaryotic organisms. Its source can be traced back to high-throughput screening processes that evaluate large libraries of compounds for biological activity .
The synthesis of Redoxal involves several methodologies aimed at optimizing yield and purity. Traditional synthetic routes may include:
The synthesis process may also incorporate constraints related to reaction conditions and product stability, allowing for the design of more efficient synthetic routes.
Redoxal's molecular structure is characterized by specific functional groups that contribute to its biological activity. The compound's structure can be represented by its chemical formula, which includes key atoms such as carbon, hydrogen, nitrogen, and oxygen. Detailed structural data can be obtained from crystallographic studies or computational modeling.
This structural information is crucial for understanding how Redoxal interacts with biological targets at the molecular level.
Redoxal participates in various chemical reactions that are pivotal for its function as an inhibitor. Key reactions include:
The kinetics of these reactions can be analyzed using techniques such as enzyme assays or binding studies to quantify inhibition rates and determine IC50 values.
The mechanism by which Redoxal exerts its effects involves several steps:
This mechanism highlights the compound's potential as a therapeutic agent against viral infections.
Redoxal exhibits several physical and chemical properties relevant to its application:
These properties are critical for formulation development and understanding how Redoxal behaves in biological systems.
Redoxal has several significant applications in scientific research:
Redoxal (CAS: 52962-95-5) possesses the molecular formula C₂₈H₂₄N₂O₆ and a molecular weight of 484.5 g/mol. Its core structure features a 3,3'-dimethoxy-1,1'-biphenyl scaffold symmetrically substituted at the 4 and 4' positions with ortho-carboxy-substituted anilino groups. This arrangement creates an extended conjugated system facilitating electron delocalization across the molecule. The carboxylic acid groups contribute to its pH-dependent solubility and potential for ionic interactions, while the methoxy groups influence electron density and steric accessibility [3].
Table 1: Fundamental Chemical Identifiers and Properties of Redoxal
Property Category | Specific Descriptors |
---|---|
Systematic Name | 2-[4-[4-(2-carboxyanilino)-3-methoxyphenyl]-2-methoxyanilino]benzoic acid |
Synonyms | 2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid; NSC 73735 |
CAS Registry Number | 52962-95-5 |
Molecular Formula | C₂₈H₂₄N₂O₆ |
Molecular Weight | 484.5 g/mol |
SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O |
InChI Key | IQZIRNIZQHVBMB-UHFFFAOYSA-N |
Monoisotopic Mass | 484.16343649 g/mol |
Heavy Atom Count | 36 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 8 |
XLogP3 | 6.7 |
Redoxal emerged during a period of heightened interest in redox-active antimetabolites targeting nucleotide biosynthesis. Its initial identification stemmed from screening programs conducted by entities like the National Cancer Institute (NCI) (NSC number: 73735), focusing on compounds capable of disrupting cancer cell proliferation through interference with essential redox-sensitive metabolic pathways [3] [6].
The pivotal discovery regarding Redoxal's mechanism occurred around 2000 when it was identified as a potent inhibitor of mitochondrial dihydroorotate dehydrogenase (DHOdehase), a flavin-dependent enzyme (EC 1.3.99.11) crucial for the de novo pyrimidine biosynthesis pathway. This finding positioned Redoxal distinctly from earlier DHOdehase inhibitors like brequinar (a quinoline carboxylic acid) or leflunomide metabolites (isoxazol derivatives), which typically exhibited competitive inhibition patterns. Redoxal's non-competitive inhibition kinetics (human enzyme: Kic=402 nM, Kiu=506 nM; rat enzyme: Kic=116 nM, Kiu=208 nM) suggested binding to an allosteric site distinct from the substrate binding pocket, offering a novel mechanism of action [6] [8].
Despite its promising biochemical profile, Redoxal's development encountered significant hurdles. Its species-specific potency variation (greater efficacy against rat vs. human DHOdehase) complicated translational predictions. Furthermore, its physicochemical properties, particularly solubility and potential for off-target effects on mitochondrial respiration (though minimal compared to agents like atovaquone), likely contributed to its limited therapeutic adoption. Consequently, while not becoming a drug itself, Redoxal established itself as a valuable chemical probe for studying DHOdehase function and pyrimidine starvation effects, and its structure remains a reference point for designing novel inhibitors with improved pharmacological properties [6] [8].
Redoxal exemplifies the intricate interplay between redox biochemistry and therapeutic intervention strategies. Its biological activity is fundamentally rooted in its ability to engage in and modulate electron transfer processes critical to cellular metabolism.
Table 2: Redoxal's Biochemical and Redox Properties in Context
Property/Aspect | Redoxal Characteristics | Significance in Biochemistry & Med. Chem. |
---|---|---|
Primary Biochemical Target | Mitochondrial Dihydroorotate Dehydrogenase (DHOdehase) | Validates DHOdehase as target for antiproliferative/immunosuppressive therapy; induces pyrimidine nucleotide depletion. |
Inhibition Mechanism | Non-competitive (Kic human ~402 nM) | Suggests allosteric site binding; distinct from competitive inhibitors (brequinar); potential for unique efficacy/toxicity profile. |
Species Specificity | Higher affinity for rat (Kic ~116 nM) vs. human enzyme | Highlights importance of species differences in enzyme structure for inhibitor design & preclinical translation. |
Redox Function | Participates in reversible electron transfer; moderate redox potential | Enables specific interaction with enzyme redox centers; minimizes non-target oxidative damage; exploitable in QSAR. |
Structural Pharmacophore | 3,3'-Dimethoxybiphenyl core + 4,4'-di(anthranilic acid) | Template for designing novel DHOdehase inhibitors; SAR studies focus on modifications to improve potency/pharmacokinetics. |
QSAR Descriptor Potential | Measurable redox potential | Correlates electrochemical properties with biological activity; guides rational design of redox-active therapeutics. |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2